molecular formula C14H18N2O2S B257667 3,5-dimethyl-1-[(2,4,5-trimethylphenyl)sulfonyl]-1H-pyrazole

3,5-dimethyl-1-[(2,4,5-trimethylphenyl)sulfonyl]-1H-pyrazole

Cat. No. B257667
M. Wt: 278.37 g/mol
InChI Key: QKPJQTWDLVXDIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dimethyl-1-[(2,4,5-trimethylphenyl)sulfonyl]-1H-pyrazole, also known as DMTSP, is a chemical compound that has recently gained attention in the field of scientific research. This compound has shown promising results in various applications, including its potential use in the treatment of certain diseases. In

Mechanism of Action

The mechanism of action of 3,5-dimethyl-1-[(2,4,5-trimethylphenyl)sulfonyl]-1H-pyrazole as a COX-2 inhibitor involves binding to the active site of the enzyme and preventing the conversion of arachidonic acid to prostaglandins. This results in a reduction in the inflammatory response.
Biochemical and Physiological Effects:
3,5-dimethyl-1-[(2,4,5-trimethylphenyl)sulfonyl]-1H-pyrazole has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have neuroprotective effects in a rat model of Parkinson's disease. Additionally, 3,5-dimethyl-1-[(2,4,5-trimethylphenyl)sulfonyl]-1H-pyrazole has been shown to have anti-tumor activity in vitro.

Advantages and Limitations for Lab Experiments

One advantage of using 3,5-dimethyl-1-[(2,4,5-trimethylphenyl)sulfonyl]-1H-pyrazole in lab experiments is its selectivity for COX-2 inhibition. This allows for a reduction in side effects compared to non-selective COX inhibitors. However, one limitation of using 3,5-dimethyl-1-[(2,4,5-trimethylphenyl)sulfonyl]-1H-pyrazole is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 3,5-dimethyl-1-[(2,4,5-trimethylphenyl)sulfonyl]-1H-pyrazole. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. Another area of interest is its potential use in the treatment of cancer. Additionally, further research is needed to optimize the synthesis method of 3,5-dimethyl-1-[(2,4,5-trimethylphenyl)sulfonyl]-1H-pyrazole and improve its solubility in water for easier administration in lab experiments.
Conclusion:
In conclusion, 3,5-dimethyl-1-[(2,4,5-trimethylphenyl)sulfonyl]-1H-pyrazole is a promising compound with potential applications in various scientific research fields. Its selectivity for COX-2 inhibition, anti-inflammatory and analgesic effects, neuroprotective effects, and anti-tumor activity make it a compound of interest for future research. Further studies are needed to fully explore its potential therapeutic applications and optimize its synthesis and administration methods.

Synthesis Methods

The synthesis of 3,5-dimethyl-1-[(2,4,5-trimethylphenyl)sulfonyl]-1H-pyrazole involves the reaction of 2,4,5-trimethylphenylsulfonyl chloride with 3,5-dimethyl-1H-pyrazole in the presence of a base such as triethylamine. The reaction takes place under reflux conditions in an organic solvent such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure 3,5-dimethyl-1-[(2,4,5-trimethylphenyl)sulfonyl]-1H-pyrazole.

Scientific Research Applications

3,5-dimethyl-1-[(2,4,5-trimethylphenyl)sulfonyl]-1H-pyrazole has been studied in various scientific research applications. One such application is its potential use as a selective COX-2 inhibitor. COX-2 is an enzyme that plays a key role in the inflammatory response. Inhibition of COX-2 has been shown to reduce inflammation and pain. 3,5-dimethyl-1-[(2,4,5-trimethylphenyl)sulfonyl]-1H-pyrazole has been shown to selectively inhibit COX-2 without affecting COX-1, which is important for maintaining the integrity of the gastrointestinal tract.

properties

Product Name

3,5-dimethyl-1-[(2,4,5-trimethylphenyl)sulfonyl]-1H-pyrazole

Molecular Formula

C14H18N2O2S

Molecular Weight

278.37 g/mol

IUPAC Name

3,5-dimethyl-1-(2,4,5-trimethylphenyl)sulfonylpyrazole

InChI

InChI=1S/C14H18N2O2S/c1-9-6-11(3)14(7-10(9)2)19(17,18)16-13(5)8-12(4)15-16/h6-8H,1-5H3

InChI Key

QKPJQTWDLVXDIF-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)N2C(=CC(=N2)C)C)C

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)N2C(=CC(=N2)C)C)C

Origin of Product

United States

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